Ethyl 3-Methyl-2-butenoate-d6
Overview
Description
Ethyl 3-Methyl-2-butenoate-d6 is a deuterated analogue of Ethyl 3-Methyl-2-butenoate. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and synthetic applications. The molecular formula of this compound is C7H6D6O2, and it has a molecular weight of 134.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-Methyl-2-butenoate-d6 can be synthesized through a multi-step process. One common method involves the use of triethyl phosphonoacetate and deuterated acetone. The reaction is carried out in dry tetrahydrofuran, with n-butyllithium as a base. The mixture is cooled to -50°C and then gradually warmed to room temperature. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted and purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Methyl-2-butenoate-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-Methyl-2-butenoate-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceutical compounds, such as endothelin-A antagonists and antidepressants.
Industry: Applied in the production of specialty chemicals and as a reagent in various synthetic processes.
Mechanism of Action
The mechanism of action of Ethyl 3-Methyl-2-butenoate-d6 involves its interaction with specific molecular targets. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to study the dynamics of these processes. The deuterium labeling helps in tracking the compound through various reactions and understanding its role in different biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-Methyl-2-butenoate-d6 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, Ethyl 3-Methyl-2-butenoate. Similar compounds include:
Ethyl 3-Methyl-2-butenoate: The non-deuterated version, used in similar applications but without the benefits of stable isotope labeling.
Ethyl 3,3-Dimethylacrylate-d6: Another deuterated ester used in synthetic chemistry.
Ethyl Isobutenoate-d6: A related compound with deuterium labeling, used in various research applications.
This compound stands out due to its specific labeling, making it highly valuable in analytical and synthetic research.
Properties
IUPAC Name |
ethyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXVCHVLDOLVPC-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CC(=O)OCC)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482505 | |
Record name | Ethyl 3-Methyl-2-butenoate-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-15-9 | |
Record name | Ethyl 3-Methyl-2-butenoate-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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